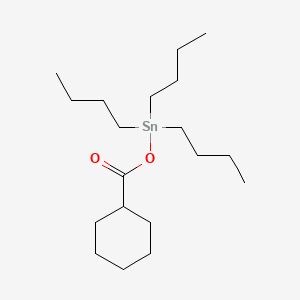

Tributyltin cyclohexanecarboxylate

説明

Tributyltin cyclohexanecarboxylate (CAS 2669-35-4) is an organotin compound comprising a tributyltin (TBT) group bonded to a cyclohexanecarboxylate moiety. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and stability, which have enabled its historical use in industrial applications such as biocides and antifouling agents. For instance, in vitro cytotoxicity assays demonstrate activity against HepG2 (liver cancer) and THP-1 (leukemia) cell lines, with molecular target predictions implicating interactions with kinases, proteases, and nuclear receptors via the SwissTargetPrediction tool . However, its environmental persistence and bioaccumulative nature have led to regulatory scrutiny under frameworks like the OSPAR Convention .

特性

CAS番号 |

2669-35-4 |

|---|---|

分子式 |

C19H38O2Sn |

分子量 |

417.2 g/mol |

IUPAC名 |

tributylstannyl cyclohexanecarboxylate |

InChI |

InChI=1S/C7H12O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h6H,1-5H2,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChIキー |

WLTLHQPSODSFJU-UHFFFAOYSA-M |

正規SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C1CCCCC1 |

製品の起源 |

United States |

準備方法

Solvent Selection

Halogenated solvents (e.g., dichloromethane) enhance reactivity in Sn-O bond-forming reactions but pose environmental and toxicity concerns. Nonpolar alternatives like toluene balance safety and efficiency, particularly in reflux conditions. Acetonitrile’s high polarity improves ionic intermediate solubility in nucleophilic substitutions but may coordinate tin, requiring excess reagents.

Catalytic Additives

Phase-transfer catalysts (e.g., TBAB) accelerate interfacial reactions in biphasic systems, while DMAP suppresses side reactions in carbodiimide couplings. Borate or phosphate buffers (pH 7–9) stabilize tin intermediates in aqueous-organic mixtures, though their use remains rare in industrial settings.

Purification Challenges

Tributyltin compounds exhibit high boiling points (e.g., 310.3°C for Bu₃SnO₂CC₆H₁₁), necessitating vacuum distillation or silica gel chromatography with nonpolar eluents. Residual tin oxides are removed via aqueous washes (1 M HCl), but rigorous drying (MgSO₄ or Na₂SO₄) is essential to prevent hydrolysis .

化学反応の分析

科学研究での用途

シクロヘキサンカルボン酸トリブチルスズは、さまざまな科学分野における用途について広く研究されてきました。

化学: これは有機合成、特にラジカル反応と炭素-炭素結合形成における試薬として使用されます。

生物学: この化合物は、内分泌系への影響や防汚剤としての可能性など、その生物活性について調査されてきました。

医学: 研究では、その細胞毒性のために、抗癌剤および抗リーシュマニア剤としての可能性が探求されてきました。

科学的研究の応用

Chemical Properties and Structure

Tributyltin cyclohexanecarboxylate features a tin atom bonded to three butyl groups and a cyclohexanecarboxylate moiety. This structure imparts unique chemical reactivity and biological interactions, distinguishing it from other organotin compounds. The compound can be represented by the formula:

Applications in Biocides

1. Antifouling Agents

Tributyltin cyclohexanecarboxylate is primarily recognized for its potential as an antifouling agent in marine coatings. Organotin compounds, including tributyltin derivatives, are effective in preventing the growth of marine organisms on ships and underwater structures. This application is crucial for maintaining the integrity and efficiency of maritime vessels.

2. Endocrine Disruption Studies

Research has indicated that tributyltin cyclohexanecarboxylate acts as an endocrine disruptor, interacting with nuclear receptors such as retinoic acid receptors and peroxisome proliferator-activated receptors. These interactions can influence gene expression and metabolic pathways, raising concerns about environmental and health impacts .

Comparative Analysis of Organotin Compounds

To better understand the unique features of tributyltin cyclohexanecarboxylate, a comparison with other organotin compounds is provided below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tributyltin oxide | Widely used as an antifouling agent | |

| Tributyltin chloride | Used in organic synthesis; more reactive than esters | |

| Triphenyltin hydroxide | More lipophilic; used in pharmaceuticals | |

| Tributylstannane | Acts as a reducing agent; less toxic than other tin compounds |

The specific carboxylate functionality combined with the tributyltin structure enables distinct chemical reactivity and biological interactions not observed in other similar compounds.

Case Studies

Case Study 1: Environmental Impact Assessment

A study conducted on marine ecosystems evaluated the impact of tributyltin compounds, including tributyltin cyclohexanecarboxylate, on aquatic life. The findings highlighted significant disruptions to reproductive systems in marine organisms, emphasizing the need for regulatory measures regarding its use .

Case Study 2: Synthesis Optimization

Another research project focused on optimizing the synthesis of tributyltin cyclohexanecarboxylate for industrial applications. The study explored various reaction conditions to improve yield and purity, demonstrating the compound's viability for large-scale production in biocide formulations .

作用機序

類似の化合物との比較

シクロヘキサンカルボン酸トリブチルスズは、以下のような他の有機錫化合物と比較できます。

- 安息香酸トリブチルスズ

- 酢酸トリブチルスズ

- トリブチルスズクロリド

独自性

シクロヘキサンカルボン酸トリブチルスズは、その特定の構造のために独特であり、独特の化学的および生物学的特性を付与します。 他のトリブチルスズ誘導体と比較して、さまざまな用途の化合物として興味深い、異なるレベルの生物活性と毒性を示してきました.

結論

シクロヘキサンカルボン酸トリブチルスズは、化学、生物学、医学、産業で重要な用途を持つ用途の広い有機錫化合物です。その独自の構造と反応性により、有機合成における貴重な試薬であり、薬物開発や工業用途の潜在的な候補となります。その作用機序を完全に理解し、さまざまな分野での可能性を探求するには、さらなる研究が必要です。

類似化合物との比較

Comparison with Similar Compounds

Tributyltin cyclohexanecarboxylate belongs to a broader class of tributyltin carboxylates. Key structural analogs include:

Tributyltin Acetate (CAS 56-36-0)

- Structure : TBT group linked to acetate.

- Applications : Widely used as a wood preservative and catalyst.

- Activity : Exhibits lower cytotoxicity compared to cyclohexanecarboxylate derivatives, likely due to reduced steric hindrance and electronic effects .

Tributyltin Abietate (CAS 26239-64-5)

- Structure: TBT group bound to abietic acid (a diterpenoid).

- Applications : Primarily employed in marine antifouling paints.

- Environmental Impact : Higher bioaccumulation in aquatic ecosystems compared to cyclohexanecarboxylate, attributed to its larger hydrophobic backbone .

Tributyltin Methacrylate (CAS 26354-18-7)

- Structure : TBT group conjugated to methacrylate, often polymerized with methyl methacrylate.

- Applications : Used in self-polishing coatings.

- Activity : Demonstrates reduced acute toxicity but greater environmental persistence due to polymeric matrix stabilization .

Data Tables

Table 1: Comparative Analysis of Tributyltin Carboxylates

Research Findings

- Mechanistic Insights : Tributyltin cyclohexanecarboxylate’s cytotoxicity is linked to mitochondrial dysfunction and ROS generation in cancer cells. Its cyclohexane ring enhances membrane permeability compared to linear carboxylates like acetate .

Environmental and Regulatory Considerations

All tributyltin carboxylates are classified under OSPAR’s Priority Action List due to their toxicity to aquatic life. Regulatory bans in the EU and North America restrict its use outside controlled biomedical research .

Q & A

Q. Notes for Reproducibility :

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental section formatting, including detailed synthesis steps and raw data deposition in supplementary materials .

- For environmental studies, report sampling coordinates, detection limits, and statistical confidence intervals to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。